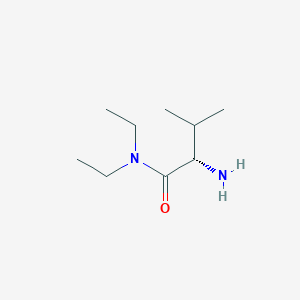

L-缬氨二乙基酰胺

描述

Synthesis Analysis

The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . L-Valine, like other branched-chain amino acids, is synthesized by plants, but not by animals . It is an essential amino acid in animals, and needs to be present in the diet .Molecular Structure Analysis

The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape . The structural and electronic properties of crystalline l- and dl-valine have been studied within the framework of density functional theory including van der Waals interactions .Chemical Reactions Analysis

The physicochemical properties of amino acid molecular crystals, including L-Valine, are of great interest . Studies conducted at high pressures make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains .Physical And Chemical Properties Analysis

L-Valine exhibits several important characteristics and functions that contribute to its role in maintaining optimal health . As an essential amino acid, L-Valine cannot be synthesized by the body and must be obtained through dietary sources or supplementation . It is primarily metabolized in the liver and skeletal muscles, where it is used for energy production and protein synthesis .科学研究应用

不对称合成

L-缬氨二乙基酰胺已被用作铜催化的不对称迈克尔反应中的手性助剂。这种用途使得能够合成具有高对映体过量 (ee) 水平的光学活性哌啶衍生物。该过程在室温下实现了季立构中心,并且不需要惰性或无水条件,使其成为有机化学中生产立体选择性化合物的重要工具(Christoffers & Scharl,2002);(Christoffers,2003)。

生化分析

在生化分析中,L-缬氨已被用作亲核捕获剂。这一应用对于开发灵敏的分析方法以检测水中的烷化剂具有重要意义。此类方法对于监测饮用水、咖啡和鼻烟等各种介质中的丙烯酰胺等污染物至关重要(Pérez & Osterman-Golkar,2003)。

代谢工程

L-缬氨二乙基酰胺也与代谢工程领域相关。它是一种必需的支链氨基酸,在食品、医药和饲料中都有应用。代谢工程的努力集中在使用大肠杆菌和谷氨酸棒状杆菌等菌株优化 L-缬氨的微生物生产。这包括通过遗传和工艺工程开发高效的生产菌株(Oldiges、Eikmanns 和 Blombach,2014);(Wang、Zhang 和 Quinn,2018)。

营养研究

L-缬氨二乙基酰胺的作用延伸到营养研究。研究已经调查了它对动物(例如蛋鸡和仔猪)的各种生化指标和性能的影响。这些研究提供了 L-缬氨对免疫功能、氨基酸谱和生长性能等方面影响的见解,这对畜牧业和饲料配方至关重要(Azzam 等人,2015);(Zhang 等人,2018)。

作用机制

L-Valine works with two other high-concentration amino acids (Isoleucine and Leucine) to promote growth of the body, repair tissues, regulate blood sugar, and provide needed energy . In addition, the role of L-Valine also includes stimulating the central nervous system, which is necessary for proper mental operation .

未来方向

L-Valine has a wide range of applications in food, medicine, and feed . With the rapid growth of market demand, researchers have been motivated to increase the efficiency of L-Valine production to the highest possible level . The development of omics technology has promoted the upgrading of traditional metabolic engineering to systematic metabolic engineering . This whole-cell-scale transformation strategy has become a productive method for developing L-Valine producing strains .

属性

IUPAC Name |

(2S)-2-amino-N,N-diethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRKJJQTRYRJRT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465717 | |

| Record name | l-valine diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56414-87-0 | |

| Record name | l-valine diethylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

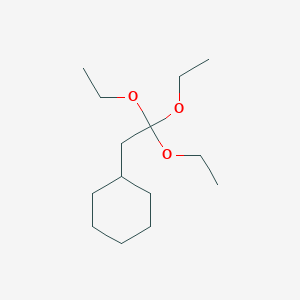

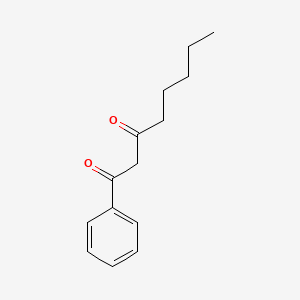

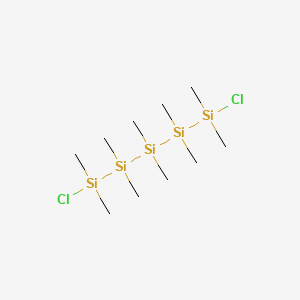

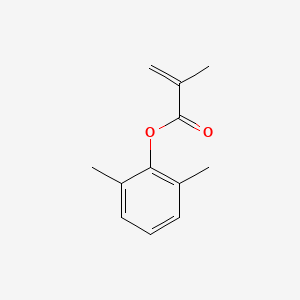

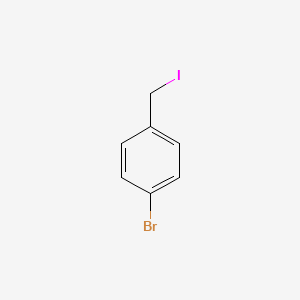

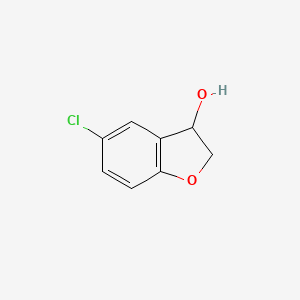

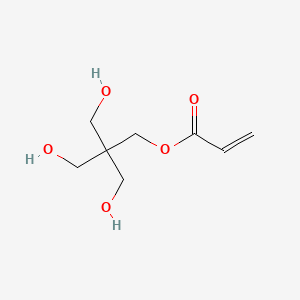

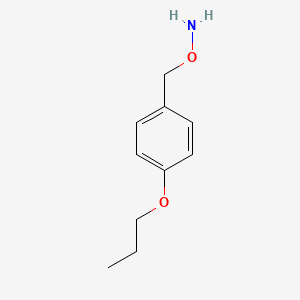

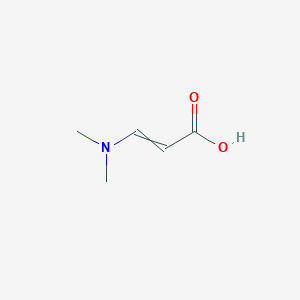

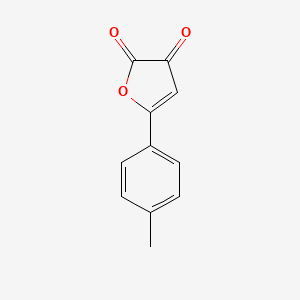

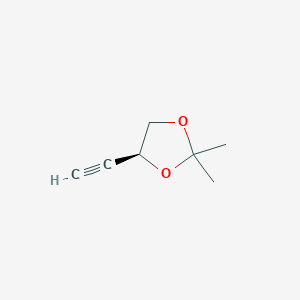

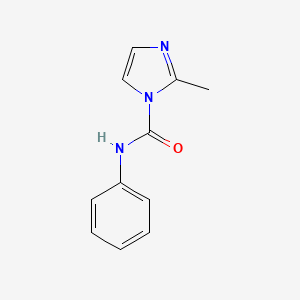

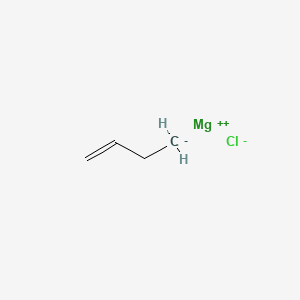

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。